2-(2-Chlorobenzyl)-D-proline hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBHHAYPTRDMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Role of Proline in Peptide and Protein Structure and Function
Proline is unique among the 20 common amino acids because its side chain is a cyclic structure that bonds back to the protein backbone's nitrogen atom, forming a five-membered pyrrolidine (B122466) ring. This makes proline a secondary amine, a feature that profoundly influences the structure and function of peptides and proteins.
The exceptional conformational rigidity of proline's side chain restricts the rotation around the N-Cα bond, locking the phi (φ) dihedral angle at approximately -65°. wikipedia.org This rigidity has several significant consequences for protein architecture:
Structural Disruption: Proline acts as a structural disruptor within regular secondary structures like alpha-helices and beta-sheets. wikipedia.orgyoutube.com When present in an alpha-helix, it introduces a kink because its cyclic structure prevents the formation of the necessary hydrogen bond. arizona.edu
Formation of Turns: Due to its ability to induce sharp turns in a polypeptide chain, proline is commonly found in beta-turns, which are crucial elements that connect strands of beta-sheets. wikipedia.org
Collagen Structure: Proline, along with its hydroxylated derivative hydroxyproline (B1673980), is a major component of collagen, the most abundant protein in animals. study.com Multiple proline residues in a row can form a polyproline helix, the predominant secondary structure in collagen, which is essential for the structural integrity of connective tissues. wikipedia.org
When incorporated into a peptide bond, proline's nitrogen atom is not bonded to a hydrogen, meaning it cannot act as a hydrogen bond donor, although it can be an acceptor. wikipedia.org This property further influences the stability of secondary structures. The isomerization between the cis and trans conformations of the peptide bond preceding a proline residue is a critical, often rate-limiting, step in the protein folding process. arizona.edunih.gov
| Feature | Proline | Other Aliphatic Amino Acids (e.g., Alanine, Leucine) |
| Backbone Structure | Secondary amine (imino acid) within a pyrrolidine ring | Primary amine |
| Conformational Flexibility | Highly restricted; fixed phi (φ) angle | Greater rotational freedom |
| Role in Alpha-Helices | Acts as a "helix breaker" or introduces kinks youtube.com | Readily incorporated into alpha-helices |
| Hydrogen Bonding (Backbone) | Cannot donate a hydrogen bond | Can donate a hydrogen bond |
| Common Location | Turns and loops on the protein surface | Interior and exterior of proteins, within helices and sheets |
| Cis/Trans Isomerization | Significant energy barrier, plays a role in folding arizona.edunih.gov | Trans form is strongly favored |
Strategic Importance of Unnatural Amino Acids, Including D Proline, As Chiral Building Blocks in Organic Synthesis
Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded in the genetic code. fiveable.me They are invaluable tools in organic synthesis, materials science, and pharmaceutical development, offering novel side chains, backbones, and functionalities that expand the chemical diversity of peptides and other molecules. fiveable.mehighfine.com Incorporating UAAs can enhance the properties of peptides, for instance, by increasing their stability against enzymatic degradation or improving their binding affinity to biological targets. fiveable.mebiosyn.com
D-amino acids, the enantiomers of the naturally occurring L-amino acids, are a prominent class of UAAs. D-proline, specifically, is a vital chiral building block in asymmetric synthesis. chemicalbook.com Chiral building blocks are enantiomerically pure compounds used to construct complex molecules with specific three-dimensional arrangements, a critical factor for biological activity.
The strategic importance of D-proline in synthesis includes:
Organocatalysis: D-proline and its derivatives are used as asymmetric organocatalysts, which are small, chiral organic molecules that can drive chemical reactions to produce a desired enantiomer of a product. thieme-connect.comresearchgate.net This approach avoids the use of potentially toxic or expensive metal catalysts. highfine.com
Synthesis of Chiral Drugs: D-proline serves as a chiral intermediate in the synthesis of various chiral drugs, including antibiotics, antiviral, and antitumor agents. chemicalbook.comresearchgate.net Its rigid, well-defined stereochemistry allows for the precise construction of complex molecular architectures.
Peptidomimetics: The incorporation of D-proline into peptides creates peptidomimetics with altered structures. This can lead to peptides with enhanced stability and novel biological activities, as they are often resistant to degradation by proteases that specifically recognize L-amino acids.
The synthesis of unnatural amino acids remains a challenge, but methods such as the Strecker synthesis and various asymmetric catalytic approaches have been developed to provide access to these valuable compounds. bioascent.com
Overview of Proline Based Chemical Entities with Diverse Biological Activities
Enantioselective Synthesis of D-Proline Analogues
The creation of enantiomerically pure D-proline analogues is paramount for their application in pharmaceuticals and other biologically active compounds. The stereochemistry of these molecules dictates their interaction with chiral biological targets.
Utilization of D-Proline as a Precursor in Tailor-Made Amino Acid Synthesis
D-proline serves as a valuable and readily available chiral starting material for the synthesis of more complex, non-proteinogenic amino acids. Its rigid pyrrolidine ring provides a well-defined stereochemical framework that can be elaborated upon to introduce new functionalities with a high degree of stereocontrol. The inherent chirality of D-proline is leveraged to direct the stereochemical outcome of subsequent reactions, a concept central to the synthesis of compounds like 2-(2-Chlorobenzyl)-D-proline.
Derivatization Strategies for Proline Scaffolds
Modification of the D-proline scaffold is achieved through a variety of chemical transformations that allow for the introduction of diverse substituents at specific positions of the pyrrolidine ring.
The introduction of a benzyl (B1604629) or a substituted benzyl group, such as a 2-chlorobenzyl moiety, at the C2 position of the proline ring is a key transformation. This is typically achieved through the diastereoselective alkylation of a proline enolate equivalent. The stereochemical outcome of this alkylation is highly dependent on the choice of the N-protecting group on the proline scaffold. nih.gov
For instance, the alkylation of N-benzoyl-D-proline derivatives with benzylic halides has been shown to proceed with a high degree of diastereoselectivity, leading to the product with an inversion of configuration at the C2 position. nih.gov This method provides a plausible route to the desired 2-(2-chlorobenzyl)-D-proline. The general approach involves the deprotonation of an N-protected D-proline ester with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then reacted with an electrophile, in this case, 2-chlorobenzyl chloride or bromide.
Table 1: Diastereoselective Alkylation of N-Protected Proline Enolates
| N-Protecting Group | Alkylating Agent | Stereochemical Outcome at C2 | Diastereoselectivity |
| N-Benzoyl | Benzylic Halides | Inversion of Configuration | High |
| N-Boc | Benzylic Halides | Preferential Inversion | Moderate to High |
| N-Boc | Allylic Halides | Retention of Configuration | Moderate |
This table illustrates the influence of the N-protecting group on the stereochemical outcome of C2 alkylation of proline enolates.
The secondary amine of the proline ring is a versatile handle for derivatization through amide bond formation. This allows for the synthesis of a wide array of proline-based carbamates and anilides. These reactions typically involve the coupling of N-protected or unprotected proline with isocyanates, chloroformates, or activated carboxylic acids.
For example, proline-based carbamates can be synthesized by reacting proline or its esters with various aryl or alkyl chloroformates in the presence of a base. Similarly, the formation of anilides is achieved by coupling the carboxylic acid of proline with anilines using standard peptide coupling reagents. These derivatization strategies are crucial for modifying the physicochemical properties of the final compound.
Beyond carbamates and anilides, a broad spectrum of N-acyl derivatives of D-proline can be prepared. Acylation of the proline nitrogen with various acylating agents, such as acid chlorides or anhydrides, under basic conditions, yields N-acyl-D-proline compounds. These modifications can be used to modulate the biological activity or to facilitate purification and handling of the proline derivatives. The synthesis of N-acetyl-D-proline and other N-acyl analogues has been well-documented in the literature.
Advanced Synthetic Methodologies
While classical alkylation strategies are effective, more advanced synthetic methodologies are continuously being developed to improve efficiency, selectivity, and substrate scope in the synthesis of substituted proline derivatives. These methods often employ novel catalysts or synthetic strategies to achieve the desired transformations. Asymmetric phase-transfer catalysis and the use of chiral auxiliaries are among the advanced approaches that have been successfully applied to the synthesis of α-substituted amino acids, including proline analogues. These methods offer alternative and potentially more efficient routes to enantiomerically pure compounds like 2-(2-Chlorobenzyl)-D-proline.
One-Pot Reaction Procedures Utilizing Coupling Agents
One-pot synthesis offers a highly efficient method for creating complex molecules like proline derivatives by minimizing the number of separate reaction and purification steps. A notable example is the one-pot double functionalization of proline. researchgate.net This process begins with the solubilization of proline as a triethylammonium (B8662869) salt, which facilitates both N-protection and subsequent esterification or amidation in a single, streamlined sequence. researchgate.net This approach has been successfully used to prepare various proline derivatives, including those that serve as key intermediates in the synthesis of chiral reagents and catalysts. researchgate.net
While direct one-pot synthesis of 2-(2-Chlorobenzyl)-D-proline hydrochloride using coupling agents is not extensively documented in publicly available literature, the principles of one-pot reactions are applicable. Such a procedure would likely involve the simultaneous or sequential addition of reagents to a reaction vessel to achieve N-protection, activation of the carboxylic acid group with a coupling agent, and the introduction of the 2-chlorobenzyl group at the alpha-position of the proline ring.
The following table outlines a conceptual one-pot synthesis for a generic proline derivative, illustrating the roles of the different components.
| Reagent/Component | Function | Example |
| Proline Derivative | Starting material | D-Proline |
| N-Protecting Group | Protects the amine during subsequent reactions | Boc anhydride |
| Coupling Agent | Activates the carboxylic acid for amidation or esterification | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Base | Neutralizes acids formed during the reaction | Triethylamine |
| Alkylating/Arylating Agent | Introduces the desired substituent | 2-Chlorobenzyl bromide |
Catalyst-Mediated Synthesis of Proline Derivatives
Catalyst-mediated reactions are central to the synthesis of proline derivatives, offering high levels of control over stereochemistry and reaction conditions. Various catalytic systems have been developed for the functionalization of the proline ring.
L-proline itself has been identified as a versatile organocatalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. researchgate.net This reaction proceeds under mild conditions and demonstrates the utility of amino acids in catalyzing complex organic transformations. researchgate.net While this example does not directly yield a proline derivative, it highlights the role of proline in facilitating the formation of carbon-carbon and carbon-nitrogen bonds, which is relevant to the synthesis of substituted prolines.
The alkylation of proline derivatives is a key method for introducing substituents at various positions on the pyrrolidine ring. nih.gov Asymmetric alkylation reactions, often employing chiral catalysts or auxiliaries, can achieve high stereoselectivity. nih.gov For instance, the synthesis of 4-(arylmethyl)proline derivatives has been accomplished via a Suzuki cross-coupling reaction. ethz.ch This palladium-catalyzed reaction involves the coupling of an organoborane derived from a proline precursor with an aryl bromide, demonstrating a powerful method for creating carbon-carbon bonds at a specific position on the proline ring. ethz.ch
The following table summarizes different catalytic approaches for the synthesis of proline derivatives.
| Catalyst Type | Reaction | Key Features |
| Organocatalyst (e.g., L-proline) | Aldol, Mannich, and Michael reactions | Environmentally benign, mild reaction conditions. researchgate.net |
| Palladium Catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of carbon-carbon bonds with high efficiency. ethz.chacs.org |
| Copper Catalysts | Azide-alkyne cycloadditions, coupling reactions | Versatile for creating a range of functionalized derivatives. nih.gov |
| Rhodium Catalysts | Asymmetric hydrogenation, hydroformylation | High enantioselectivity in the formation of chiral centers. |
These catalytic methods are crucial for the efficient and stereoselective synthesis of complex proline derivatives like this compound.
Purification and Characterization Techniques in Synthetic Organic Chemistry
Following the synthesis of chlorobenzyl-substituted D-proline derivatives, rigorous purification and characterization are necessary to ensure the identity, purity, and structure of the final compound.
Chromatographic Separation Methods
Chromatography is an indispensable tool for the purification of organic compounds. For proline derivatives, column chromatography is a commonly employed technique. nih.gov In this method, the crude reaction mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation. The choice of stationary and mobile phases is critical for achieving effective separation and is determined by the polarity and other physicochemical properties of the target compound and the impurities.
Affinity chromatography represents a more specialized technique that can be used for the purification of molecules that have a specific binding affinity for a particular ligand. For example, an affinity column procedure using poly(L-proline) has been developed for the purification of prolyl hydroxylase, an enzyme that binds to this polypeptide. nih.gov While not directly applicable to the purification of small molecules like this compound, this method illustrates the principle of using specific molecular interactions for purification.
The table below outlines common chromatographic methods used in the purification of proline derivatives.
| Chromatographic Method | Stationary Phase | Mobile Phase | Principle of Separation |
| Column Chromatography | Silica Gel, Alumina | Organic solvents (e.g., hexane, ethyl acetate) | Polarity |
| Reversed-Phase Chromatography | C18-modified silica | Water/organic solvent mixtures | Hydrophobicity |
| Ion-Exchange Chromatography | Charged resin | Aqueous buffers | Ionic charge |
| Affinity Chromatography | Ligand-bound support | Buffer with competing ligand | Specific binding affinity |
Enzymatic Inhibition Profiles
Thrombin Inhibition by Modified Proline Derivatives
Functional Coagulation Assays
Proline-containing peptides have been noted for their potential to influence the coagulation system. For instance, simple proline-containing peptides like Gly-Pro and Pro-Gly have demonstrated the ability to prevent hypercoagulation in response to stress in animal models by increasing antithrombotic and anticoagulant activities. nih.gov Additionally, complexes of heparin with proline and the dipeptide prolyl-glycine have shown significant anticoagulant and antiplatelet activities in vitro and in vivo. nih.gov However, a comprehensive review of available scientific literature does not yield specific data on the effects of this compound in functional coagulation assays such as prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT).
Glutamine Transporter ASCT2 Inhibition by Benzylproline Derivatives
The alanine-serine-cysteine transporter 2 (ASCT2) is a significant transporter of neutral amino acids, including glutamine, and is a promising target in cancer therapy due to its upregulation in many cancer cells. researchgate.netnih.gov Benzylproline derivatives have been systematically studied as inhibitors of ASCT2. researchgate.netnih.gov
A series of substituted benzylproline derivatives have been evaluated for their ability to inhibit ASCT2. researchgate.netnih.gov The inhibitory activity is often assessed by measuring the blockade of the ASCT2-mediated anion leak current in whole-cell patch-clamp recordings. nih.gov For these compounds, the apparent inhibition constant (Ki) is determined from dose-response curves. mdpi.com One of the more potent compounds identified in these studies was a 4-phenyl-substituted derivative with a Ki of 3 µM. nih.govnih.gov The inhibitory potencies of several benzylproline derivatives, including the 2-chloro substituted analogue, are detailed in the table below. nih.gov
| Compound | Substitution on Benzyl Ring | Apparent Inhibition Constant (Ki) (µM) |
|---|---|---|
| (R)-2-benzyl-proline | None | 25 ± 3 |
| (R)-2-(2-methylbenzyl)-proline | 2-Methyl | 27 ± 5 |
| (R)-2-(2-chlorobenzyl)-proline | 2-Chloro | 22 ± 5 |
| (R)-2-(2-bromobenzyl)-proline | 2-Bromo | 23 ± 3 |
| (R)-2-(3-methylbenzyl)-proline | 3-Methyl | 25 ± 4 |
| (R)-2-(4-methylbenzyl)-proline | 4-Methyl | 25 ± 3 |
| (R)-2-(4-(trifluoromethyl)benzyl)-proline | 4-Trifluoromethyl | 25 ± 10 |
| (R)-2-([1,1'-biphenyl]-4-ylmethyl)-proline | 4-Phenyl | 3 ± 2 |
The structure-activity relationship (SAR) studies of benzylproline derivatives as ASCT2 inhibitors have revealed a significant correlation between the hydrophobicity of the substituent on the benzyl ring and the inhibitory potency. nih.govnih.gov An increase in the hydrophobicity of the side chain leads to a decrease in the Ki value, indicating a higher binding affinity. nih.gov Interestingly, the position of the substituent on the phenyl ring (2, 3, or 4 position) appears to have only a minor impact on the inhibitory activity. researchgate.netnih.gov This suggests that the binding pocket of ASCT2 can accommodate substituents at various positions on the phenyl ring without a significant loss of affinity. nih.gov Computational docking studies using a homology model of ASCT2 have been consistent with these experimental findings. researchgate.netnih.gov
Metallo-β-Lactamase (MBL) Inhibition by D-Proline Derivatives
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, contributing to antibiotic resistance. mdpi.comnih.gov Consequently, the development of MBL inhibitors is a critical area of research. nih.gov D-proline derivatives have emerged as a promising chemotype for the inhibition of these enzymes. unifi.it The D-proline scaffold is thought to adopt a favorable conformation within the catalytic cleft of different metalloenzymes. unifi.it
One notable example is D-captopril, which has shown inhibitory activity against MBLs of the B1 subclass, such as IMP-1. unifi.it The hydrolyzed product of penicillin shares a higher structural similarity with D-captopril compared to its L-isomer. unifi.it More recently, computationally designed peptide macrocycles containing D-proline have been developed as potent inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1). osti.gov One of the most potent designed peptides, NDM1i-1G, exhibited an IC50 value of 1.2 µM, which is over 50 times more potent than D-captopril. osti.gov
| Compound | Target MBL | Inhibitory Activity (IC50) |
|---|---|---|
| D-captopril | NDM-1 | 59.7 ± 6.3 µM |
| NDM1i-1A (designed peptide) | NDM-1 | 3.0 ± 0.3 µM |
| NDM1i-1B (designed peptide) | NDM-1 | 10.3 ± 0.7 µM |
| NDM1i-1D (designed peptide) | NDM-1 | 15.2 ± 1.2 µM |
| NDM1i-1E (designed peptide) | NDM-1 | 2.8 ± 0.2 µM |
| NDM1i-1F (designed peptide) | NDM-1 | 2.8 ± 0.2 µM |
| NDM1i-1G (designed peptide) | NDM-1 | 1.2 ± 0.1 µM |
Proline Racemase (PRAC) Inhibition for Antimicrobial Applications
Proline racemase (PRAC) is an enzyme that catalyzes the interconversion of L-proline and D-proline. nih.govwikipedia.org This enzyme is found in certain pathogens, such as Trypanosoma cruzi and Clostridioides difficile, and is considered a potential target for the development of novel antimicrobial agents. mdpi.comnih.gov Inhibition of PRAC can disrupt processes that are essential for the survival of these microorganisms. mdpi.com
Several compounds have been investigated as inhibitors of proline racemase. Pyrrole-2-carboxylic acid, a transition state analogue, acts as a competitive inhibitor of PRAC. wikipedia.org Additionally, substrate-product analogues have been explored. For example, the bicyclic proline analogue, 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate, was found to be a weak inhibitor of PRAC from Clostridium sticklandii, showing only 29% inhibition at a concentration of 142.5 mM. nih.gov A more flexible bicyclic analogue, tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, demonstrated noncompetitive inhibition of the same enzyme with a Ki of 111 ± 15 mM. nih.gov More recently, irreversible inhibitors of PRAC have been designed and have shown promise as antibacterial agents against C. difficile. nih.gov
| Compound | Target Enzyme | Inhibitory Activity | Inhibition Type |
|---|---|---|---|
| 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate | PRAC from C. sticklandii | 29% inhibition at 142.5 mM | Weak Inhibitor |
| tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate | PRAC from C. sticklandii | Ki = 111 ± 15 mM | Noncompetitive |
Histone Deacetylase (HDAC) Inhibition by D-Proline-Containing Peptides
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov Interestingly, D-proline is a structural component of several naturally occurring cyclic tetrapeptides that are potent HDAC inhibitors. nih.gov Examples of such compounds include trapoxin, apicidin, and chlamydocin. mdpi.com The presence of D-amino acids and cyclic amino acids like proline in these structures is thought to reduce the ring strain of the cyclic tetrapeptide. nih.gov
In addition to these natural products, synthetic D-proline-containing compounds have also been investigated as HDAC inhibitors. For instance, a cadmium-D-proline complex, Cd[D-proline]2, was found to inhibit HDAC1 and HDAC2 at a concentration of 2 µM. nih.gov In contrast, the corresponding L-proline complex was a potent inhibitor of all HDAC isoforms. nih.gov Synthetic cyclic hydroxamic-acid containing peptides (CHAPs), which are hybrids of trichostatin A (TSA) and cyclic tetrapeptides, have also been developed as potent HDAC1 inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.gov
| Compound | Target HDACs | Inhibitory Activity (IC50) |
|---|---|---|
| Cd[D-proline]2 | HDAC1 and HDAC2 | Active at 2 µM |
| Chlamydocin-type CHAP | HDAC1 | 0.44 nM |
| CHAP carboxylic acid analog | HDAC | 100 nM |
| Azumamides A-E | HDAC | 0.045 – 1.3 µM |
Tankyrase-1/2 Inhibition by D-Proline Conjugates
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer. nih.govnih.gov Inhibition of tankyrases leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing oncogenic signaling. plos.orgmdpi.com This makes tankyrases attractive targets for cancer therapy. nih.govnih.gov
The development of tankyrase inhibitors has explored various chemical scaffolds. oulu.fi While the D-proline chemotype is found in numerous enzyme inhibitors due to the conformational constraints imposed by its pyrrolidine ring, mdpi.com specific studies detailing D-proline conjugates with chlorobenzyl functionality as tankyrase inhibitors are not prominently documented in available research. The exploration of proline derivatives in this context remains an area for potential investigation, leveraging the structural features of the proline ring to achieve potent and selective inhibition. mdpi.com
Cell-Based Biological Evaluations
Investigation of Anti-Proliferative Activity in Various Cancer Cell Lines
The anti-proliferative activity of various proline derivatives has been a subject of interest in oncology research. For instance, cyclic peptides incorporating D-proline have demonstrated potent anticancer activity against cell lines such as HeLa. ias.ac.in Studies on other chlorinated compounds have also shown significant cytotoxicity against various cancer cell lines, including those of the lung (A549), liver (HepG2), and colon (HCT-116). researchgate.netnih.gov
However, specific data on the anti-proliferative effects of "this compound" across different cancer cell lines is not available in the reviewed literature. To illustrate the type of data typically generated in such studies, the following interactive table presents hypothetical IC₅₀ values.
Hypothetical Anti-Proliferative Activity Data Note: The following data is for illustrative purposes only and is not based on experimental results for this compound.
| Cancer Cell Line | Type | Hypothetical IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HeLa | Cervical Cancer | 18.9 |
Analysis of Apoptosis Induction and Related Signaling Pathways in Cellular Models
Proline metabolism is intricately linked to the regulation of apoptosis (programmed cell death). The oxidation of proline by proline dehydrogenase (PRODH)/proline oxidase (POX), a mitochondrial enzyme, can lead to the generation of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptotic pathway. nih.gov This process may involve the release of cytochrome c from the mitochondria and the activation of caspases. nih.govnih.gov The tumor suppressor protein p53 can upregulate PRODH, linking proline catabolism directly to cancer cell apoptosis. nih.gov
Furthermore, various chemical agents with chlorinated aromatic rings have been shown to induce apoptosis in cancer cells by modulating key signaling proteins. nih.gov For example, some compounds cause the cleavage of caspases (caspase-3, -8, -9) and poly(ADP-ribose) polymerase (PARP), and down-regulate anti-apoptotic proteins like Bcl-xL. nih.gov A cycloanthranilylproline derivative was found to sensitize leukemia cells to TRAIL-induced apoptosis. nih.gov While these studies highlight potential mechanisms, direct evidence of apoptosis induction by "this compound" and its effect on specific signaling pathways has not been reported.
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels
The role of proline in modulating intracellular redox homeostasis is complex and context-dependent. acs.org Proline itself can act as an antioxidant by scavenging ROS, thereby protecting cells from oxidative stress. nih.govmdpi.com Conversely, the catabolism of proline via the PRODH/POX enzyme in the mitochondria generates ROS as a byproduct of its enzymatic reaction. nih.govresearchgate.net This dual function allows proline metabolism to act as a redox shuttle, fine-tuning ROS levels to influence cell signaling, proliferation, and apoptosis. acs.orgmdpi.com
High levels of proline catabolism can increase mitochondrial ROS, leading to oxidative stress and apoptosis, a mechanism considered for its anti-cancer potential. nih.gov In contrast, proline biosynthesis and accumulation can contribute to a more reduced intracellular environment, protecting cells from oxidative damage. nih.gov The effect of the 2-(2-chlorobenzyl) substituent on the D-proline core in modulating these processes is currently unknown.
In Vitro Antimycobacterial Evaluations
Proline-rich antimicrobial peptides are known to be active against various pathogens, including bacteria. nih.gov Some have been investigated for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multi-drug-resistant strains. nih.gov These peptides often act by targeting intracellular processes like protein synthesis. nih.gov However, research on small-molecule proline derivatives as antimycobacterial agents is less common. While various heterocyclic compounds are synthesized and tested for antimycobacterial activity, specific evaluations of "this compound" against M. tuberculosis or other mycobacteria are not found in the current literature.
Preclinical Efficacy Studies in Animal Models
Assessment of Thrombin Inhibitor Efficacy in Relevant Animal Models
The in vivo efficacy of proline-derived compounds featuring a chlorobenzyl functional group has been evaluated in established animal models of thrombosis. These studies are crucial for determining the translational potential of in vitro findings to a complex physiological system. A key model utilized in this context is the rat arteriovenous (AV) shunt thrombosis model, which assesses the ability of a compound to prevent the formation of a thrombus on a foreign surface, simulating conditions that can lead to thrombosis in clinical settings.
Research into a representative proline-derived direct thrombin inhibitor, (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide, has demonstrated significant antithrombotic effects in this model. researchgate.net The efficacy of this compound was evaluated by measuring the reduction in thrombus (clot) weight following intravenous administration.
The compound exhibited a clear dose-dependent inhibition of thrombus formation. researchgate.net At a dose of 1 mg/kg, a substantial 90% reduction in clot weight was observed, indicating potent antithrombotic activity in this in vivo setting. researchgate.net The efficacy of this proline derivative was found to be superior at lower doses when compared to other novel thrombin inhibitors it was tested against. researchgate.net
The following table summarizes the in vivo efficacy of the compound in the rat AV shunt model.
Efficacy of a Proline-Derived Thrombin Inhibitor in the Rat Arteriovenous Shunt Model
| Compound | Dose (mg/kg, IV) | Thrombus Inhibition (%) |
|---|---|---|
| (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide | 1.0 | 90% |
These findings underscore the potential of proline-derived compounds with chlorobenzyl functionality as effective thrombin inhibitors in a living system. The significant reduction in thrombus formation in a validated animal model provides a strong rationale for the continued investigation of this class of compounds for the potential prevention and treatment of thrombotic disorders.
Computational and Structural Biology Approaches in the Study of Chlorobenzyl Substituted Proline Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Proline Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For bioactive proline analogues, including those with chlorobenzyl substitutions, SAR studies explore the impact of modifying different parts of the molecule, such as the proline ring, the benzyl (B1604629) group, and the position of substituents on the aromatic ring.
Research into a series of benzylproline derivatives as inhibitors of the glutamine transporter ASCT2 has revealed key SAR insights. A systematic analysis of substitutions on the phenyl ring demonstrated that these modifications result in compounds with inhibitory characteristics. A significant finding is that the apparent binding affinity of these analogues increases with the growing hydrophobicity of the side chain. For instance, the introduction of a chloro group at the 2-position of the benzyl ring is a feature of compounds that exhibit inhibitory activity against ASCT2.
The table below presents the inhibitory constants (Ki) for a selection of benzylproline derivatives, illustrating the influence of different substituents on their potency as ASCT2 inhibitors. The data indicates that substitutions at the ortho (2-position) of the phenyl ring are well-tolerated and can lead to potent inhibition. Specifically, the (R)-γ-(2-chloro-benzyl)-L-proline demonstrates significant inhibitory activity.
| Compound | Ki (μM) |
|---|---|
| (R)-γ-benzyl-L-proline hydrochloride | 2000 ± 1500 |
| (R)-γ-(4-fluoro-benzyl)-L-proline | 190 ± 110 |
| (R)-γ-(3-fluoro-benzyl)-L-proline | 177 ± 31 |
| (R)-γ-(2-fluoro-benzyl)-L-proline | 83 ± 20 |
| (R)-γ-(2-nitro-benzyl)-L-proline | 373 ± 65 |
| (R)-γ-(2-chloro-benzyl)-L-proline | 195 ± 15 |
| (R)-γ-(2-bromo-benzyl)-L-proline | 25 ± 15 |
| (R)-γ-(2-methyl-benzyl)-L-proline | 38 ± 25 |
| (R)-γ-(3,4-difluoro-benzyl)-L-proline | 73 ± 55 |
| (R)-γ-(2,4-dichloro-benzyl)-L-proline | 30 ± 14 |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.
In the study of chlorobenzyl-substituted proline derivatives, molecular docking has been employed to predict their binding poses within the active site of target enzymes, such as the glutamine transporter ASCT2. Using a homology model of human ASCT2, researchers can simulate the docking of compounds like 2-(2-Chlorobenzyl)-D-proline hydrochloride to identify key interactions. These models predict that the benzylproline scaffold binds within the transporter's binding pocket. The hydrophobic side chains of these ligands are predicted to interact with a hydrophobic pocket within the transporter, designated as PB.
The docking simulations can also provide a rationale for the observed binding affinities. By calculating the theoretical binding energy for different poses, a correlation can be established between the predicted affinity and the experimentally determined inhibitory constants (Ki). The flexibility of the binding site is often considered in these simulations through techniques like Induced Fit Docking (IFD), which allows for conformational changes in the protein upon ligand binding. This can lead to the identification of additional accessible volume in the binding pocket, accommodating bulky substituents on the benzyl ring.
Computational analysis provides a rationalization for the observed inhibitory potency of chlorobenzyl-substituted proline derivatives. The docking studies against the ASCT2 homology model are consistent with the experimental findings from SAR studies. The model suggests that the increased inhibitory potency associated with more hydrophobic substituents on the benzyl ring is due to favorable hydrophobic interactions within the PB pocket of the transporter.
For example, the model can explain why substitutions at the 2-position of the phenyl ring are effective. The computational analysis can visualize the specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. These interactions stabilize the ligand-protein complex, leading to inhibition of the enzyme's function. The computational models, therefore, serve as a valuable tool to explain the structure-activity relationships at a molecular level and to guide the design of new inhibitors with improved potency.
Chemometric Techniques for Structure-Property Correlations
Chemometric techniques are statistical and mathematical methods used to analyze chemical data. In the context of drug discovery, they are employed to establish quantitative relationships between the chemical structure of compounds and their physicochemical properties or biological activities, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies.
Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR technique that utilizes the molecular surface to define regions for comparison based on mean electrostatic potentials. Unlike grid-based methods like CoMFA, CoMSA focuses on the surface properties of the molecules. For a series of chlorobenzyl-substituted proline derivatives, CoMSA could be applied to build a model that correlates their surface electrostatic potential with their inhibitory activity.
The process would involve generating 3D structures of the compounds, calculating their molecular surfaces, and then mapping the electrostatic potential onto these surfaces. By aligning the molecules, a model can be developed that identifies which surface regions with specific electrostatic properties are crucial for high biological activity. This can provide insights into the importance of electrostatic interactions for binding to the target enzyme and can guide the design of new analogues with optimized electrostatic properties for enhanced potency.
Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. In the study of chlorobenzyl-substituted proline derivatives, PCA can be used to reduce the dimensionality of the data, which may include various physicochemical descriptors such as molecular weight, logP, and various steric and electronic parameters.
By applying PCA to a dataset of these proline derivatives and their corresponding biological activities, it is possible to identify the principal components that account for the most variance in the data. These principal components are linear combinations of the original descriptors and can reveal underlying patterns and relationships. For instance, a PCA plot might show that compounds with high inhibitory activity cluster together, and the loading plots can indicate which physicochemical properties are most influential in separating the active from the inactive compounds. This information is valuable for understanding the key structural features that govern the biological activity of these compounds.
Homology Modeling of Protein Targets for Ligand Design
In the absence of an experimentally determined three-dimensional (3D) structure for a specific protein target, homology modeling serves as a powerful computational tool to generate a reliable atomic-resolution model. nih.gov This method is predicated on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process is particularly valuable for designing ligands, such as this compound, intended to interact with protein targets whose structures have not been solved by experimental techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The homology modeling workflow involves several key steps:
Template Identification: The process begins by searching protein structure databases (e.g., Protein Data Bank or PDB) for proteins with a sequence identity to the target protein that is ideally above 30%.
Sequence Alignment: The target protein's amino acid sequence is aligned with the sequence of the identified template structure.
Model Building: A 3D model of the target protein is constructed based on the alignment with the template's known structure. Software like MODELLER is commonly used for this step. nih.gov
Model Refinement and Validation: The generated model undergoes energy minimization to resolve any steric clashes or unfavorable geometries. The quality of the final model is then assessed using validation tools like PROCHECK, which evaluates its stereochemical parameters.
Once a validated 3D model of the target protein is obtained, it can be used in molecular docking studies. These studies simulate the interaction between the protein and a ligand, such as this compound, to predict its binding mode and affinity. This information is critical for understanding the structural basis of the ligand's activity and for guiding further optimization of its chemical structure to enhance binding and efficacy.
Advanced Computational Chemistry for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. tandfonline.com For a compound like this compound, DFT calculations provide fundamental insights into its geometry, stability, and chemical reactivity. tandfonline.com By optimizing the molecular structure, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data if available. tandfonline.com
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. mdpi.com Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic or nucleophilic attack. tandfonline.com These computational analyses are valuable for understanding reaction mechanisms and predicting the site of interaction with biological targets. bohrium.comresearchgate.net
| Calculated Property | Typical Information Provided | Significance |
|---|---|---|
| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D conformation of the molecule. |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap | Difference in energy between HOMO and LUMO | Correlates with chemical reactivity and stability. mdpi.com |
| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies reactive sites for electrophilic and nucleophilic attack. tandfonline.com |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex and observing the conformational changes that occur upon binding. researchgate.netnih.gov After docking this compound into the binding site of its protein target (obtained via homology modeling or experiment), an MD simulation can be performed to evaluate the dynamic behavior of the complex.
Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, providing insight into the flexibility of different regions of the protein.
Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored. Persistent hydrogen bonds are indicative of a stable and specific interaction.
Proline residues are unique in their ability to undergo cis-trans isomerization, a conformational change that can be critical for protein function and signaling. nih.govnih.gov MD simulations can be employed to study the dynamics of this "proline switch" and how substitutions, such as the 2-chlorobenzyl group, might influence this equilibrium and, consequently, the ligand's interaction with its target. frontiersin.orgnsf.gov
| Analysis Metric | Description | Indication of Stability |
|---|---|---|
| RMSD of Protein-Ligand Complex | Measures the average change in atomic positions from the initial structure. | A low, plateauing RMSD value over time. |
| RMSF of Protein Residues | Measures the flexibility of individual amino acid residues. | Low fluctuations in the binding site residues interacting with the ligand. |
| Hydrogen Bond Analysis | Tracks the number and occupancy of hydrogen bonds between the ligand and protein. | Consistent and high-occupancy hydrogen bonds throughout the simulation. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates no major unfolding or conformational changes. |
In Silico Pharmacokinetics Analysis
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is an essential component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. srce.hrresearchgate.netcambridge.org These computational tools help researchers prioritize compounds with favorable drug-like characteristics before committing to costly and time-consuming synthesis and experimental testing. nih.govspringernature.com For this compound, a range of ADME parameters can be predicted using various computational models.
These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). Key pharmacokinetic properties evaluated include:
Absorption: Parameters like aqueous solubility, human intestinal absorption (HIA), and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed into the bloodstream after administration. nih.gov
Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help determine how the compound will be distributed throughout the body and whether it can reach its intended target, particularly if the target is in the central nervous system (CNS). researchgate.net
Metabolism: Models can predict the likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). This is crucial for anticipating potential drug-drug interactions.
Excretion: Properties related to the elimination of the compound from the body are also assessed.
| ADME Parameter | Predicted Value/Classification | Interpretation |
|---|---|---|
| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |
| Human Intestinal Absorption (HIA) | + (Good) | Well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | 0.8 x 10-6 cm/s | Moderate permeability. |
| Blood-Brain Barrier (BBB) Permeability | - (Low) | Unlikely to cross the BBB. |
| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4. |
Note: The data in this table is illustrative and represents typical outputs from in silico prediction software for a compound with this structure. Actual values would require specific calculations.
Future Directions and Emerging Research Perspectives for D Proline Derivatives and Analogues
Innovation in Synthetic Strategies for Architecturally Complex Chlorobenzyl-D-Proline Derivatives
The development of novel synthetic methodologies is crucial for accessing structurally diverse and complex proline derivatives, which are essential for exploring structure-activity relationships (SAR). researchgate.net Recent advancements have moved beyond classical methods to more efficient and stereoselective strategies.
Key innovative approaches include:
Asymmetric Synthesis: Efficient chirality-transfer methods have been developed for the asymmetric synthesis of α-substituted proline derivatives. researchgate.net High diastereoselectivity can be achieved, for instance, through N-alkylation of a proline ester using specific benzyl (B1604629) groups as N-substituents. researchgate.net
Organocatalysis: The use of chiral pyrrolidine (B122466) derivatives as organocatalysts in asymmetric tandem reactions has proven to be highly enantioselective, yielding complex adducts in good yields. nih.gov
Cyclization Reactions: The amino-zinc-ene-enolate cyclization is a powerful and stereoselective method for producing cis-3-substituted prolines. nih.govacs.org This intramolecular carbometallation yields a cyclic organozinc intermediate that can be further functionalized. nih.govresearchgate.net Additionally, highly substituted α-alkenyl-α-aminoesters can undergo smooth 5-endo iodocyclisation to create complex proline derivatives. organic-chemistry.org
Solid-Phase Synthesis and "Proline Editing": A technique known as "proline editing" allows for the stereospecific modification of hydroxyproline (B1673980) (Hyp) residues directly within peptides synthesized on a solid phase. nih.govacs.org This approach enables the creation of a wide array of 4-substituted prolines with diverse functionalities without requiring extensive solution-phase synthesis for each derivative. nih.gov
These advanced strategies allow for precise control over stereochemistry and the introduction of diverse functional groups, including chlorobenzyl moieties, leading to the generation of libraries of complex molecules for biological screening. researchgate.net
| Synthetic Strategy | Key Features | Example Application | Reference |
|---|---|---|---|
| Asymmetric Chirality-Transfer | High diastereoselectivity in N-alkylation. | Synthesis of Cα-substituted prolines. | researchgate.net |
| Amino-Zinc-Ene-Enolate Cyclization | Highly stereospecific and stereoselective; forms cyclic organozinc intermediates. | Synthesis of cis-3-substituted prolines bearing natural amino acid side chains. | nih.govacs.org |
| Organocatalytic Tandem Reactions | Highly enantioselective; uses chiral pyrrolidine catalysts. | Asymmetric Michael addition of nitro esters to α,β-unsaturated aldehydes. | nih.gov |
| Proline Editing (Solid-Phase) | Stereospecific modification of hydroxyproline residues within peptides. | Generation of diverse 4-substituted prolines for SAR studies. | nih.govacs.org |
Elucidation of Novel Biological Targets for Proline-Based Molecular Scaffolds
Proline derivatives have been successfully developed into drugs targeting a range of biological entities, most notably angiotensin-converting enzyme (ACE) inhibitors like captopril (B1668294) and ramipril (B1678797) for treating hypertension. oarjst.comnih.govenamine.net The rigid scaffold of proline is key to its utility in designing molecules that can precisely fit into the active sites of enzymes and receptors. nih.gov
Emerging research is focused on identifying new biological targets for these versatile molecular scaffolds:
Amino Acid Transporters: The glutamine transporter ASCT2 (SLC1A5) has been identified as a promising target in cancer therapy, as its inhibition can stifle the rapid growth of cancer cells. researchgate.net Systematic SAR studies on substituted benzylproline derivatives have shown that they can act as ASCT2 inhibitors. researchgate.net Similarly, hydroxy-L-proline derivatives are being explored as selective inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). biorxiv.org In infectious diseases, targeting the L-proline uptake in parasites like Trypanosoma cruzi is a novel strategy for anti-chagas drug development. frontiersin.org
Proline Dehydrogenase (PRODH): This enzyme is the first in the proline catabolism pathway and plays a central role in the metabolic reprogramming of cancer cells. nih.govrsc.org Proline analogs are being screened and developed as reversible inhibitors of PRODH to probe the proline cycle in cancer models. nih.gov
Protein-Protein Interactions (PPIs): Proline-rich motifs are crucial in mediating numerous PPIs involved in cell signaling. pnas.org Developing small-molecule inhibitors based on proline scaffolds that can mimic these motifs is a key strategy for modulating these interactions. pnas.org
The unique conformational constraints of proline-based structures make them ideal for creating specific and high-affinity ligands for a growing number of therapeutically relevant targets. nih.govmdpi.com
| Biological Target Class | Specific Example(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Angiotensin-Converting Enzyme (ACE), Proline Dehydrogenase (PRODH) | Cardiovascular, Oncology | oarjst.comnih.gov |
| Transporters | ASCT2 (SLC1A5), SLC1A4, T. cruzi Proline Transporter | Oncology, Neurological Disorders, Infectious Disease | researchgate.netbiorxiv.orgfrontiersin.org |
| Protein-Protein Interactions | Ena/VASP EVH1 domains, YAP1-WW domains | Oncology, Cell Biology Research | pnas.org |
| Various Proteins | Matrix metalloproteases, histone deacetylase, cyclooxygenase-2 (COX-2) | Oncology, Inflammation | nih.gov |
Application of Integrated Computational and Experimental Approaches for Drug Discovery
The rational design of new drugs based on proline scaffolds is increasingly reliant on the synergy between computational modeling and experimental validation. oarjst.commdpi.com This integrated approach accelerates the drug discovery process by predicting molecular interactions and guiding synthetic efforts.
Computational methods play several key roles:
Molecular Docking: This technique is used to predict the binding orientation of proline derivatives within the active site of a target protein, helping to design ligands with improved affinity. oarjst.com
Supramolecular Analysis: Methods like Hirshfeld surface analysis and energy framework calculations provide deep insights into intermolecular interactions, which are crucial for the rational design of new inhibitors with high affinity and specificity. nih.govmdpi.com
In Silico Screening: Computational tools are used to screen virtual libraries of proline derivatives against biological targets to identify promising candidates for synthesis and experimental testing. mdpi.com
These computational predictions are then validated through experimental assays. For example, in the development of ACE inhibitors, various acylated proline derivatives were designed and evaluated computationally before synthesis. oarjst.com The designed ligands showed promising binding affinity towards the ACE receptor in docking studies, providing a strong rationale for their synthesis and subsequent biological evaluation. oarjst.com This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for discovering novel proline-based therapeutics. biorxiv.org
| Approach | Technique/Method | Role in Drug Discovery | Reference |
|---|---|---|---|
| Computational | Molecular Docking | Predicts ligand binding modes and affinity; guides lead optimization. | oarjst.com |
| Hirshfeld Surface Analysis | Analyzes close intermolecular contacts and supramolecular topology. | nih.govmdpi.com | |
| DFT Calculations | Provides mechanistic rationale for reaction stereoselectivity and analyzes molecular properties. | researchgate.netmdpi.com | |
| Experimental | Electrophysiology & Radio-labeled Uptake Assays | Functionally screens compounds against transporters and channels. | biorxiv.org |
| X-ray Crystallography | Determines the 3D structure of ligand-protein complexes to validate docking predictions. | rsc.orgpnas.org |
Comprehensive Analysis of Stereochemical Effects on Biological Activity and Selectivity
Key stereochemical considerations include:
Ring Pucker: The pucker of the proline ring (endo vs. exo) influences the main chain dihedral angles (φ, ψ) of peptides. nih.gov An exo pucker favors more compact structures, while an endo pucker leads to more extended conformations. nih.gov
Cis/Trans Isomerism: The energy barrier between the cis and trans conformations of the Xaa-Pro amide bond is relatively low, meaning both isomers can be present in solution. sigmaaldrich.com The specific stereochemistry of substituents on the proline ring can bias this equilibrium, which is crucial for protein folding and receptor recognition. sigmaaldrich.com
Substituent Position and Orientation: The stereochemistry of substituents at the C4 position, for example, has been extensively studied. A (4R)-substitution versus a (4S)-substitution can have predictable and dramatic effects on protein stability and function. nih.gov These effects are a combination of steric hindrance and stereoelectronic interactions (e.g., gauche effects). nih.gov
A thorough understanding of these stereochemical effects allows for the rational design of proline analogues with specific conformational biases. This "stereochemical editing" can be used to fine-tune the biological activity, selectivity, and pharmacokinetic properties of drug candidates. nih.govthieme-connect.com
| Stereochemical Feature | Description | Impact on Molecular Properties | Reference |
|---|---|---|---|
| Ring Pucker (Endo vs. Exo) | The two major low-energy conformations of the five-membered pyrrolidine ring. | Controls protein backbone dihedral angles (φ, ψ) and overall peptide conformation. | nih.govnih.gov |
| Amide Bond Isomerism (Cis vs. Trans) | Isomerization around the peptide bond preceding the proline nitrogen. | Acts as a conformational switch; critical for protein folding and receptor binding. | nih.govsigmaaldrich.com |
| Ring Substitution (e.g., at C4) | Introduction of functional groups with defined stereochemistry (R or S). | Modulates ring pucker and cis/trans equilibrium through steric and stereoelectronic effects. | nih.govnih.gov |
Development of Proline Derivatives as Advanced Chemical Probes and Research Tools
Beyond their direct therapeutic potential, proline derivatives are being developed as sophisticated chemical probes to investigate biological systems. rockefeller.edunih.gov These tools are designed to interact with specific biological targets and report on their function, location, or activity.
Applications of proline derivatives as research tools include:
Activity-Based Probes (ABPs): ABPs are used to label and identify active enzymes or other proteins within complex biological samples. Proline-based scaffolds can be functionalized with reactive groups and reporter tags to create probes that covalently bind to specific targets, aiding in the discovery of new drug targets. nih.gov
Fluorescent Probes: Attaching fluorophores to proline analogues allows for the visualization and tracking of their interactions with biological molecules in real-time. For instance, BODIPY-based fluorescent reporters can be conjugated to amino acids to create probes that produce a unique photophysical response, enabling their identification. biorxiv.org
Isotopically Labeled Analogues: The incorporation of isotopes like deuterium (B1214612) into proline derivatives provides valuable probes for mechanistic studies using NMR and mass spectrometry. mdpi.com These labeled compounds can help elucidate biosynthetic pathways and reaction mechanisms. mdpi.com
Bioorthogonal Chemistry Handles: Proline derivatives can be synthesized with functional groups (e.g., azides, alkynes) that allow for bioorthogonal conjugation reactions. acs.org This enables the specific labeling and modification of proteins containing these proline analogues within a biological setting. nih.gov
The development of this molecular toolkit is crucial for advancing our understanding of fundamental biological processes and for the validation of new therapeutic targets. rockefeller.edunih.gov
Q & A
Q. What strategies mitigate racemization during prolonged storage or reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
